molecular formula Cs2CO3<br>CCs2O3 B3423337 Cesium bicarbonate CAS No. 29703-01-3

Cesium bicarbonate

Cat. No. B3423337
CAS RN: 29703-01-3
M. Wt: 325.820 g/mol
InChI Key: FJDQFPXHSGXQBY-UHFFFAOYSA-L
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Description

Cesium bicarbonate, also known as caesium bicarbonate, is a chemical compound with the formula CsHCO3 . It is used as a source of bicarbonate ions .


Synthesis Analysis

Cesium bicarbonate can be produced through the following reaction: Cs2CO3 + CO2 + H2O → 2 CsHCO3 . Cesium carbonate is a type of alkali carbonate salt that has been demonstrated to be a mild inorganic base in organic synthesis .


Molecular Structure Analysis

The molecular structure of cesium bicarbonate is represented by the formula CsHCO3 . The InChI key for cesium bicarbonate is ZMCUDHNSHCRDBT-UHFFFAOYSA-M .


Chemical Reactions Analysis

Cesium bicarbonate can be used for synthesizing caesium salts . Cesium carbonate, a related compound, has received much attention for its utility in C, N, O alkylation and arylation reactions .


Physical And Chemical Properties Analysis

Cesium bicarbonate has a molar mass of 193.922 g/mol and is soluble in water (67.77 g/100 mL at 20°C) . It appears as a colorless-white crystalline powder .

Scientific Research Applications

Organic Synthesis

Cesium bicarbonate, also known as Cesium hydrogencarbonate, is a type of alkali carbonate salt that has been demonstrated to be a mild inorganic base in organic synthesis . It has received much attention for its utility in C, N, O alkylation and arylation reactions .

Carbonylation of Alcohols

Cesium bicarbonate promotes successful carbonylation of alcohols . Carbonylation is a process that introduces a carbonyl group into a molecule.

Carbamination of Amines

Cesium bicarbonate also aids in the carbamination of amines . This process involves the introduction of a carbamoyl group into a molecule.

Six-Membered Annulation

It is used in six-membered annulation , a process that forms a six-membered ring in a molecule.

Intramolecular and Intermolecular Cyclizations

Cesium bicarbonate is used in intramolecular and intermolecular cyclizations . These are reactions that form a ring within a molecule or between molecules, respectively.

Suzuki Coupling

Cesium bicarbonate is used in Suzuki coupling , a type of cross-coupling reaction, used to form carbon-carbon bonds.

Aza-Henry Reaction

It is used in the aza-Henry reaction , a process that introduces a nitrogen atom into a molecule.

Nucleophilic Substitution

Cesium bicarbonate is used in nucleophilic substitution reactions , where a nucleophile replaces a functional group in a molecule.

Mechanism of Action

Target of Action

Cesium bicarbonate, a chemical compound with the formula CsHCO3, is primarily used in organic synthesis . It has been shown to interact with primary amines, diamines, and polyamines, promoting the alkylation of these compounds to efficiently prepare secondary amines .

Mode of Action

Cesium bicarbonate interacts with its targets through a process known as alkylation . In this process, the cesium base promotes the mono-N-alkylation of primary amines, diamines, and polyamines . This interaction results in the suppression of over-alkylations of the produced secondary amines .

Biochemical Pathways

The cesium bicarbonate-mediated reactions have been shown to affect various biochemical pathways. For instance, it has been used in oxadiaza excision cross-coupling reactions of β-ketoesters with 1,2,3-triazine 1-oxides . This reaction forms pyridones in good to high yields, instead of the sole formation of pyridines when the same reaction is performed in the presence of other alkali metal carbonates or organic bases .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of cesium bicarbonate’s action are primarily seen in its ability to promote specific chemical reactions. For example, it can change the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cesium bicarbonate. For instance, the presence of oxygen and molten carbonate salt can influence the reaction outcomes . Additionally, the stoichiometric amount of cesium carbonate is essential to attain quantitative reactions .

Safety and Hazards

Cesium bicarbonate can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

cesium;hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCUDHNSHCRDBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CsHCO3, CHCsO3
Record name caesium bicarbonate
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DSSTOX Substance ID

DTXSID70165852
Record name Cesium bicarbonate
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Molecular Weight

193.922 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline aggregates; Hygroscopic; [Alfa Aesar MSDS]
Record name Cesium hydrogen carbonate
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Product Name

Cesium bicarbonate

CAS RN

15519-28-5, 29703-01-3
Record name Cesium bicarbonate
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Record name Cesium bicarbonate
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Record name Cesium bicarbonate
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Record name Carbonic acid, cesium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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